molecular formula C6H6F3N3O B15326514 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

Cat. No.: B15326514
M. Wt: 193.13 g/mol
InChI Key: APKKPCCUYSUMHT-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine (CAS 1443289-45-9) is a high-purity pyrimidine derivative of significant interest in chemical synthesis and industrial research. This compound, with the molecular formula C 6 H 6 F 3 N 3 O and a molecular weight of 193.13 g/mol, serves as a valuable building block, particularly in the development of novel active substances . Its primary research value lies in its structural motif, which incorporates a pyrimidine amine and a 2,2,2-trifluoroethoxy group. This configuration is frequently explored in the design of new chemical entities for various applications. Scientific literature indicates that analogous compounds containing the 2,2,2-trifluoroethoxy pyrimidin-amine structure are key intermediates in the discovery of new pesticides. Research has demonstrated that such compounds can exhibit potent insecticidal and fungicidal activities, making them crucial for the development of next-generation agrochemicals . Furthermore, the 2-aminopyrimidine unit is a privileged scaffold in medicinal chemistry, featured in several active pharmaceutical ingredients, suggesting this compound's potential utility in analogous synthetic pathways for drug discovery . Researchers can leverage this chemical for constructing more complex molecules aimed at modulating biological targets. The physical and handling specifications include a purity of 98% . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature, and sealed in a dry environment to maintain stability . Safety information must be strictly observed; this compound has associated hazard statements, including that it is harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319) . Appropriate personal protective equipment should always be used. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)2-13-5-4(10)1-11-3-12-5/h1,3H,2,10H2

InChI Key

APKKPCCUYSUMHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)OCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine typically involves the following steps :

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including :

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several scientific research applications, including :

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in various biological studies to understand its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to inhibit certain enzymes and modulate biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Ring Substituents Key Structural Features Reference
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine Pyrimidine - 4-(CF₃CH₂O), - 5-NH₂ High electronegativity at C4; hydrogen-bonding capability at C5
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine Pyridine - 4-(CF₂HCO), - 5-Cl, - 3-NH₂ Reduced fluorine content; chloro substituent enhances halogen bonding
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-acetic acid Pyrimidine - 5-CH₂COOH, - 2-(CF₃O-C₆H₄) Carboxylic acid group introduces polarity; trifluoromethoxy-phenyl enhances lipophilicity
5-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine - 2-NH₂, - 5-(4-OCH₃-C₆H₄) Methoxy group provides moderate electron-donating effects; planar aromatic stacking
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine - Multiple aryl/alkyl substituents Complex hydrogen-bonding network; π-π stacking observed in crystal structure

Physicochemical Properties

  • Lipophilicity : The trifluoroethoxy group in this compound significantly increases logP compared to methoxy (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine) or ethoxy analogs. Difluoroethoxy (CF₂HCO-) in pyridine derivatives (e.g., ) reduces lipophilicity slightly due to fewer fluorine atoms.
  • Hydrogen Bonding : The 5-NH₂ group in the target compound enables stronger hydrogen-bond interactions than chloro or carboxylic acid substituents in analogs .
  • Thermal Stability : Pyrimidine derivatives with trifluoromethyl/trifluoroethoxy groups typically exhibit higher melting points (e.g., 98–99°C for a related N-methyl-thiazol-2-amine pyrimidine ) due to rigid fluorine-induced packing.

Crystallographic and Interaction Studies

  • Intermolecular Interactions : The target compound’s analogs (e.g., ) form dimeric structures via N–H⋯N and π-π stacking (centroid distances ~3.6–3.7 Å), stabilizing the crystal lattice.
  • Conformational Flexibility : Dihedral angles between pyrimidine and aryl groups vary widely (2.7–77.5°), influencing binding to biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sequential functionalization of pyrimidine. Key steps include:

Nitration/Amine Introduction : Introduce the amine group at the 5-position using catalytic hydrogenation or ammonia treatment under controlled temperature (e.g., 90°C, 5 hours, aqueous ammonia) .

Trifluoroethoxy Substitution : React pyrimidin-5-amine with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., NaH) under inert atmosphere .

  • Critical Parameters : Temperature control (60–90°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 amine:alkylating agent) significantly impact purity and yield.

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm substituent positions (e.g., trifluoroethoxy at C4, amine at C5) .
  • HPLC/MS : Validates molecular weight (C6_6H7_7F3_3N4_4O, MW: 208.14) and purity (>95%) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the amine and trifluoroethoxy groups .

Q. What are the basic applications of this compound in medicinal chemistry?

  • Target Identification : The trifluoroethoxy group enhances metabolic stability, while the pyrimidine core allows π-π stacking with biological targets (e.g., kinases, GPCRs) .
  • Lead Optimization : Used as a scaffold for developing inhibitors of enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scale-up?

  • Process Optimization :

  • Flow Chemistry : Reduces side reactions (e.g., over-alkylation) by precise control of residence time and temperature .
  • Catalytic Systems : Palladium-catalyzed cross-coupling for regioselective trifluoroethoxy introduction (e.g., Pd(OAc)2_2/Xantphos) .
    • Yield Improvement : Use of microwave-assisted synthesis reduces reaction time (30 minutes vs. 5 hours) while maintaining >90% yield .

Q. What strategies mitigate challenges posed by the trifluoroethoxy group in biological assays?

  • Solubility Enhancement : Co-solvents (e.g., DMSO/PEG mixtures) or formulation as hydrochloride salts improve aqueous solubility .
  • Metabolic Stability : Replace trifluoroethoxy with deuterated analogs (e.g., CF3_3 vs. CF2_2D) to reduce CYP450-mediated oxidation .

Q. How should researchers address contradictory data on this compound’s biological activity?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 μM) alters competitive binding kinetics .
  • Isomerism : Rotameric states of the trifluoroethoxy group affect target engagement (validated via 19^19F NMR) .
    • Resolution : Standardize assays using recombinant enzymes and include orthogonal binding assays (SPR, ITC) .

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